2-(1,1-Difluoroethyl)benzonitrile
Description
Contextualization within Fluorinated Aromatic Nitriles and Organofluorine Chemistry
Fluorinated aromatic nitriles are a class of organic compounds that have garnered considerable attention due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. chemscene.com The introduction of fluorine atoms into an aromatic nitrile framework can significantly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical research. The unique properties of the fluorine atom, including its high electronegativity and small size, allow for subtle yet profound modifications of a molecule's behavior. mdpi.com The presence of a difluoromethyl group, as in 2-(1,1-difluoroethyl)benzonitrile, is particularly noteworthy. This group can act as a bioisostere for other functional groups, such as a hydroxyl or a carbonyl group, potentially leading to improved pharmacological profiles.
Academic Significance of the Benzonitrile (B105546) Moiety
The benzonitrile unit is a versatile functional group in organic synthesis and medicinal chemistry. The nitrile group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and participate in various chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a gateway to a wide range of other functionalities.
In the context of drug design, the nitrile group can act as a key pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological macromolecules. google.com Its linear geometry and electronic properties make it a valuable component in the design of enzyme inhibitors and receptor ligands. The synthesis of benzonitriles is a well-established area of research, with methods ranging from classical approaches like the Sandmeyer reaction to modern transition-metal-catalyzed cyanations. spectrabase.com
Research Trajectories for Fluorinated Ethyl Groups
The incorporation of fluorinated alkyl groups, such as the 1,1-difluoroethyl group, is a rapidly growing area of research. The gem-difluoroethyl group, in particular, is of interest as a metabolically stable bioisostere of an ethyl or acetyl group. Its presence can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
Recent advancements in synthetic methodology have made the introduction of difluoroalkyl groups more accessible. While the direct difluoroethylation of aromatic rings remains a challenge, several strategies have been developed. These include the use of specialized fluorinating reagents and the development of novel catalytic systems. For instance, methods for the synthesis of related compounds, such as 4-(2,2-difluorovinyl)benzonitrile, have been detailed, involving Wittig-type olefination reactions. orgsyn.org Although not a direct synthesis of the target compound, such procedures provide valuable insights into potential synthetic strategies. The exploration of new routes to compounds like this compound is an active area of investigation, driven by the potential of these molecules in various fields of chemical science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,1-difluoroethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-9(10,11)8-5-3-2-4-7(8)6-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKBAWOLKDVRPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C#N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1,1 Difluoroethyl Benzonitrile and Analogues
Precursor-Based Synthesis and Derivatization Strategies
The synthesis of 2-(1,1-difluoroethyl)benzonitrile can be approached through multi-step sequences starting from readily available aromatic precursors such as nitrobenzene (B124822) or benzonitrile (B105546) derivatives. These methods often involve the sequential introduction of the nitrile and the 1,1-difluoroethyl groups.
Synthesis from Nitrobenzene Derivatives
A plausible synthetic route commencing from nitrobenzene derivatives involves the initial introduction of a functional group that can be converted into the 1,1-difluoroethyl moiety, followed by the transformation of the nitro group into a nitrile. A key step in this transformation is the conversion of an amino group, derived from the reduction of the nitro group, into a nitrile via the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgbyjus.commasterorganicchemistry.com
The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, which is then displaced by a nucleophile, in this case, a cyanide. wikipedia.orgbyjus.commasterorganicchemistry.com The general mechanism involves the diazotization of a primary aromatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. masterorganicchemistry.com This is followed by a copper(I) cyanide-mediated substitution, which proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, to yield the corresponding benzonitrile. wikipedia.orgbyjus.com
A hypothetical pathway could involve the synthesis of 2-(1,1-difluoroethyl)aniline (B1405060) as a key intermediate. This aniline (B41778) derivative could then undergo a Sandmeyer reaction to afford the target this compound. The synthesis of substituted anilines can be achieved through various methods, including the difluoroalkylation of anilines using photoinduced protocols. acs.orgnih.gov For instance, visible-light organophotocatalytic systems can facilitate the difluoroalkylation of a range of anilines under mild conditions. nih.gov
Table 1: Proposed Reaction Scheme from a Nitro-Precursor
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Reduction of Nitro Group | Fe/HCl or H₂, Pd/C | 2-Substituted Aniline |
| 2 | Introduction of 1,1-Difluoroethyl Group | e.g., Photoinduced difluoroalkylation | 2-(1,1-Difluoroethyl)aniline |
| 3 | Sandmeyer Reaction | 1. NaNO₂, HCl, 0-5 °C; 2. CuCN | This compound |
Methods Utilizing Benzonitrile Precursors
Directly introducing the 1,1-difluoroethyl group onto the benzonitrile scaffold presents a more direct but potentially challenging approach. The electrophilic nature of the nitrile group can deactivate the aromatic ring towards certain electrophilic substitution reactions. However, modern cross-coupling and radical-based methods offer potential solutions.
One strategy could involve the use of a pre-functionalized benzonitrile, such as a halogenated benzonitrile, which can then participate in a cross-coupling reaction to introduce the 1,1-difluoroethyl moiety. While direct coupling with a 1,1-difluoroethyl nucleophile or electrophile is not widely reported for this specific substrate, analogous reactions for the introduction of other alkyl groups are well-established.
Alternatively, the cyanation of a benzene (B151609) ring already bearing the 1,1-difluoroethyl group is a viable strategy. For example, if (1,1-difluoroethyl)benzene (B1337320) is synthesized, a subsequent cyanation step could be employed. cymitquimica.com Electrophilic cyanation of aromatic C-H bonds can be achieved using reagents like cyanogen (B1215507) bromide with a gallium catalyst. nih.gov Another approach involves the use of 1-cyanobenzotriazole (B98145) as a source of the cyano group for C-cyanation of in situ-generated carbanions. researchgate.net
Introduction of the 1,1-Difluoroethyl Moiety
The installation of the 1,1-difluoroethyl group is a critical step in the synthesis of the target compound and its analogs. A powerful and increasingly utilized method involves the ring-opening of 1,1-difluorocyclopropanes.
Reactions Involving 1,1-Difluorocyclopropanes
Gem-difluorocyclopropanes are strained ring systems that can undergo ring-opening reactions under various conditions to generate valuable difluoroalkylated intermediates.
The treatment of 1,1-difluorocyclopropanes with strong acids, such as triflic acid, can induce a regioselective ring opening. beilstein-journals.org This process typically involves protonation, leading to the cleavage of the C-C bond distal to the CF₂ group, which generates a carbocationic intermediate bearing the 1,1-difluoroethyl moiety. This reactive intermediate can then be trapped by a variety of nucleophiles.
In a notable example, 2-aryloxy-1,1-difluorocyclopropanes react with nitriles in the presence of triflic acid. beilstein-journals.org The proton-mediated ring opening generates an oxocarbenium ion, which is then attacked by the nitrile in a Ritter-type reaction. This is followed by a Friedel-Crafts-type cyclization to afford 2-(1,1-difluoroethyl)-2H-1,3-benzoxazines. beilstein-journals.org This reaction sequence demonstrates the utility of 1,1-difluorocyclopropanes as precursors to the 1,1-difluoroethyl group.
Table 2: Proton-Mediated Ring Opening of a 1,1-Difluorocyclopropane Derivative
| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product |
| 2-Aryloxy-1,1-difluorocyclopropane | Nitrile (R-C≡N) | Triflic Acid (TfOH) | Oxocarbenium ion | 2-(1,1-Difluoroethyl)-2H-1,3-benzoxazine |
The strategy of proton-mediated ring-opening of 1,1-difluorocyclopropanes followed by nucleophilic attack and cyclization has proven to be a valuable tool for the synthesis of various heterocyclic compounds containing the 1,1-difluoroethyl group. beilstein-journals.org The synthesis of 2-(1,1-difluoroethyl)-2H-1,3-benzoxazines is a prime example of this application. beilstein-journals.org This method allows for the simultaneous construction of the heterocyclic ring and the introduction of the desired difluoroalkyl substituent in a single synthetic operation. The versatility of this approach suggests its potential for the synthesis of a broader range of heterocycles by varying the nature of the 1,1-difluorocyclopropane precursor and the nitrile coupling partner.
Transition Metal-Catalyzed Difluoroethylation Approaches
Transition metal catalysis offers powerful tools for the formation of carbon-fluorine and carbon-carbon bonds, enabling the synthesis of complex fluorinated molecules.
Palladium-Catalyzed C–H Functionalization
While specific examples detailing the direct C-H difluoroethylation of benzonitriles to form this compound via this method are not prevalent in the reviewed literature, the general applicability of palladium-catalyzed C-H functionalization suggests its potential in this area. nih.gov The reaction conditions typically involve a palladium source like Pd(OAc)₂, a base, and an appropriate solvent. nih.gov
Table 1: Scope of Direct Arylation of Imidazolinone via Palladium-Catalyzed C-H Functionalization
| Entry | Aryl Halide | Catalyst Loading (mol %) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 5 | 6 | 78 |
| 2 | Iodobenzene | 2 | 30 | 71 |
| 3 | Iodobenzene | 20 (Pd/C) | 16 | 63 |
| 4 | Iodobenzene | 10 (at 23 °C) | 120 | 68 |
| 5 | 2-Methyl-iodobenzene | 5 | 6 | 75 |
| 6 | 4-Fluoro-iodobenzene | 5 | 12 | 62 |
Source: Adapted from relevant studies on palladium-catalyzed C-H functionalization. nih.gov
Copper-Catalyzed 1,1-Difluoroalkylation
Copper-catalyzed reactions represent a versatile and cost-effective alternative for introducing difluoroalkyl groups into aromatic systems. acs.org A notable method involves the copper-mediated direct difluoromethylation of electron-deficient aryl iodides using TMSCF₂H, which proceeds at room temperature to afford various difluoromethylated products. acs.org
In a specific application, copper catalysis has been employed in the synthesis of 2,3-diarylisoindolin-1-ones through a three-component cascade cyclization of 2-formylbenzonitriles, arenes, and diaryliodonium salts. nih.gov This process involves the formation of both C-N and C-C bonds in a tandem manner. nih.gov
Furthermore, copper-catalyzed difluoroalkylative benzylation of alkenes has been developed, providing access to difluoroalkylated compounds. nih.gov Additionally, copper catalysts can initiate the remote oxidation of alcohols through radical difluoroalkylation of alkenes, leading to difluoroalkylated carbonyl compounds. nih.gov
Suzuki-Miyaura Cross-Coupling for Related Fluorinated Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. libretexts.orgresearchgate.net This reaction is widely used for creating biaryl and heterobiaryl systems under mild conditions. thieme-connect.de
This methodology has been successfully applied to the synthesis of various fluorinated compounds. For example, fluorinated biphenyls, which are components of liquid crystal displays, can be synthesized via Suzuki-Miyaura coupling. thieme-connect.de The reaction of fluorohalobenzenes with arylboronic acids, catalyzed by palladium complexes, provides a direct route to these structures. thieme-connect.de
The scope of the Suzuki-Miyaura reaction has been extended to include the use of potassium alkynyltrifluoroborates, which are stable, crystalline solids, for the synthesis of aryl alkynes. nih.gov Additionally, the coupling of benzyl (B1604629) halides with potassium aryltrifluoroborates offers an effective route to functionalized diarylmethane systems. nih.gov While direct synthesis of this compound using this method is not explicitly detailed, the versatility of the Suzuki-Miyaura reaction in constructing C-C bonds involving fluorinated substrates suggests its potential applicability. researchgate.net
Table 2: Suzuki-Miyaura Coupling of Benzyl Bromide with Potassium Aryltrifluoroborates
| Entry | Aryltrifluoroborate | Conditions | Yield (%) |
| 1 | Phenyl | A | 85 |
| 2 | 4-Methylphenyl | A | 82 |
| 3 | 4-Methoxyphenyl | A | 78 |
| 4 | 4-Fluorophenyl | B | 75 |
| 5 | 2-Naphthyl | B | 88 |
Conditions A: THF/H₂O (10:1) at 77 °C. Conditions B: CPME/H₂O (10:1) at 90 °C. Source: Adapted from studies on Suzuki-Miyaura cross-coupling reactions. nih.gov
Radical Functionalization Methods
Radical reactions provide a complementary approach to transition metal catalysis for the synthesis of fluorinated compounds, often proceeding through different mechanisms and offering unique selectivity.
Oxidative Difluoromethylation Reactions
Direct C-H oxidative difluoromethylation of heteroarenes has been achieved using various methods, including photoredox catalysis. nih.gov These reactions obviate the need for pre-functionalized substrates and often utilize green oxidants like molecular oxygen. nih.gov For instance, an organophotocatalytic direct difluoromethylation of heterocycles has been developed, providing moderate to excellent yields of difluoromethylated products. nih.gov
Another approach involves the use of a difluoromethylating reagent like Zn(SO₂CF₂H)₂ (DFMS) in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP). nih.gov This method generates a CF₂H radical that can then functionalize the target molecule. nih.gov Copper-mediated oxidative difluoromethylation of heteroarenes with TMSCF₂H has also been reported as a convenient and regioselective method. acs.org
Radical Cascade Cyclization for Difluoroarymethylated Analogues
Radical cascade cyclizations are powerful transformations that allow for the rapid construction of complex carbo- and heterocyclic scaffolds from simple starting materials. rsc.orgnih.gov These reactions are characterized by their high atom and step economy. rsc.org
A silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes has been developed for the synthesis of 3-aryldifluoromethyl-containing chroman-4-one derivatives. mdpi.com This method involves the in situ generation of aryldifluoromethyl radicals from gem-difluoroarylacetic acids. mdpi.com Although this specific example does not produce this compound, it demonstrates the principle of using radical cascades to construct molecules containing a difluoroarylmethyl moiety. These cascade processes can be initiated by various means, including the use of transition metals or photoredox catalysis, and often proceed with high diastereoselectivity. nih.gov
Deoxygenative Gem-Difluoroolefination Strategies
Deoxygenative gem-difluoroolefination is a powerful method for converting carbonyl compounds into gem-difluoroolefins. One notable strategy involves the use of (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF2Cl) in conjunction with triphenylphosphine. beilstein-journals.org This reagent system effectively transforms aldehydes and ketones into the corresponding 1,1-difluoroalkenes. While direct application to the synthesis of this compound from a suitable carbonyl precursor is a plausible extension, the literature primarily details the fundamental methodology. beilstein-journals.org The reaction proceeds through the formation of a difluorocarbene intermediate, which then reacts with the carbonyl compound.
Nucleophilic and Electrophilic Fluorination Routes
Both nucleophilic and electrophilic fluorination pathways are viable for the synthesis of fluorinated benzonitriles. These methods offer distinct advantages and are chosen based on the specific substrate and desired outcome.
Electrophilic Fluorination with Specific Reagents (e.g., Selectfluor, NFSI)
Electrophilic fluorination introduces fluorine by reacting a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are among the most common, valued for their stability, safety, and ease of handling compared to elemental fluorine. wikipedia.org
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and commercially available electrophilic fluorinating agent. ref.ac.uk It is effective for the fluorination of a variety of organic compounds, including those with benzylic C-H bonds. researchgate.netmpg.de The reaction often involves the deprotonation of an acidic proton at a benzylic position to generate a benzylic anion, which then attacks the electrophilic fluorine of Selectfluor. researchgate.net For instance, the fluorination of phenylacetic acid derivatives can be achieved using Selectfluor in the presence of 4-(dimethylamino)pyridine (DMAP). mpg.de The reaction conditions can be tuned to favor either decarboxylative fluorination or direct fluorination of the benzylic C-H bond. mpg.de
NFSI (N-Fluorobenzenesulfonimide) is another stable, mild, and effective electrophilic fluorine source. juniperpublishers.com It is particularly useful for the fluorination of carbanions and has been employed in the synthesis of various fluorinated compounds. wikipedia.orgjuniperpublishers.com NFSI can be used in palladium-catalyzed C-H fluorination of (hetero)arenes, demonstrating its utility in regioselective fluorination. rsc.org While other electrophilic fluorinating agents like Selectfluor may not be effective in certain palladium-catalyzed systems, NFSI has proven successful. rsc.org
The choice between Selectfluor and NFSI can depend on the specific reaction conditions and the substrate. Both reagents have been instrumental in advancing electrophilic fluorination chemistry.
Consideration of Fluorine as a Leaving Group in Nucleophilic Aromatic Substitution
In nucleophilic aromatic substitution (SNAr) reactions, the nature of the leaving group is a critical factor. Counterintuitively, fluoride (B91410) is often a better leaving group than other halogens in activated aryl systems. stackexchange.comlibretexts.org This phenomenon, known as the "element effect," is attributed to fluorine's high electronegativity. stackexchange.comnih.gov
This principle is synthetically valuable. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes nucleophilic aromatic substitution of the fluorine atom with various nucleophiles. beilstein-journals.org Similarly, the synthesis of fluorinated benzonitriles can be achieved through the reaction of a chlorobenzonitrile with potassium fluoride, where the chloride is displaced by fluoride. google.com
Green Chemistry Approaches in the Synthesis of Fluorinated Benzonitriles
The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to enhance sustainability.
Application of Catalysis for Sustainable Synthesis
Catalysis is a cornerstone of green chemistry, offering pathways to reduce waste and improve reaction efficiency. mdpi.com In the context of fluorinated benzonitriles, various catalytic systems are being explored.
Palladium-catalyzed cross-coupling reactions are a powerful tool for C-F bond formation. For example, palladium catalysts have been used for the fluorination of aryl triflates and bromides. beilstein-journals.org Palladium-catalyzed C-H activation and fluorination of arenes and heterocycles using electrophilic fluorine sources like NFSI represent a direct and atom-economical approach to synthesizing fluorinated aromatics. rsc.orgbeilstein-journals.org The use of transition metal catalysts can facilitate reactions under milder conditions and with greater selectivity, contributing to more sustainable synthetic processes. youtube.com
Solvent-Free and Alternative Solvent Methodologies
The choice of solvent has a significant impact on the environmental footprint of a chemical process. Efforts to replace hazardous organic solvents with more benign alternatives or to conduct reactions under solvent-free conditions are central to green chemistry.
For certain fluorination reactions, water can be a viable solvent. For instance, the fluorination of 1,3-dicarbonyl compounds with Selectfluor can be performed in aqueous media without the need for a catalyst or base. organic-chemistry.org The use of alternative solvents like benzotrifluoride (B45747) (BTF) and its derivatives is also gaining traction. researchgate.net BTF is more environmentally friendly than many chlorinated and hydrocarbon solvents and is suitable for a wide range of reactions. researchgate.net
Solvent-free reactions, where possible, offer the most significant environmental benefit by eliminating solvent waste altogether. While specific examples for the synthesis of this compound under solvent-free conditions are not extensively documented in the provided search results, the broader trend in organic synthesis is to explore these conditions whenever feasible.
Energy-Efficient Reaction Conditions
Recent research has emphasized the development of synthetic protocols that are not only efficient in terms of chemical yield but also in energy usage. These methods often involve ambient temperature conditions, photocatalysis, or mechanochemistry, thereby avoiding the high energy input required for traditional heating.
One of the key strategies for the synthesis of compounds like this compound involves the deoxyfluorination of the corresponding ketone precursor, 2-acetylbenzonitrile. Traditional deoxyfluorination methods often require harsh reagents and high temperatures. However, advancements have led to the development of reagents that can perform this transformation under milder, more energy-efficient conditions. For instance, reagents such as diethylaminosulfur trifluoride (DAST) and its less hazardous analogues can facilitate the conversion of ketones to gem-difluorides at or near room temperature, significantly reducing the energy budget of the synthesis. nih.gov
Electrochemical methods represent another frontier in energy-efficient synthesis. These techniques utilize electrical current to drive chemical reactions, often proceeding at room temperature and without the need for stoichiometric chemical oxidants or reductants. The direct C–H difluoroethylation of (hetero)arenes has been achieved electrochemically under metal- and catalyst-free conditions. rsc.org This approach offers a highly efficient and selective pathway to introduce the difluoroethyl group onto aromatic rings, including benzonitrile derivatives, under exceptionally mild conditions.
A study on the electrochemical radical tandem difluoroethylation and cyclization of unsaturated amides to produce difluoroethyl-featured polycyclic compounds further underscores the potential of electrosynthesis. nih.gov While not a direct synthesis of this compound, the methodology demonstrates the generation of the difluoroethyl radical and its subsequent reaction under mild, room-temperature electrochemical conditions, which is a promising strategy for the target molecule.
The following table summarizes representative energy-efficient reaction conditions for the synthesis of analogous compounds, highlighting the trend towards milder and more sustainable synthetic routes.
| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Product | Reference |
| Cyclic α-hydroxy-β-ketoesters | DAST | CH₂Cl₂ | Room Temp. | High | α-fluoro-β-ketoesters | nih.gov |
| (Hetero)arenes | - (Electrochemical) | Not specified | Not specified | Good | CF₂Me-substituted arenes | rsc.org |
| N-methacryloyl-2-phenylbenzoimidazole | NaSO₂CF₂Me (Electrochemical) | Not specified | Room Temp. | 86 | Difluoroethylated indolo/benzoimidazo[2,1-a]isoquinolin-6(5H)-ones | nih.gov |
| Aryl α,α-difluoroethyl thioethers | Not specified | Not specified | Not specified | Not specified | Aryl α,α-difluoroethyl oxygen ethers | dntb.gov.ua |
Table 1. Examples of Energy-Efficient Synthesis of Fluorinated Compounds
Detailed research into the direct, energy-efficient synthesis of this compound is ongoing. The principles demonstrated in the synthesis of analogous compounds, particularly through deoxyfluorination of ketones at room temperature and electrochemical C-H functionalization, provide a strong foundation for the future development of a truly green and efficient synthesis of this valuable chemical compound.
Reaction Mechanisms and Chemical Reactivity of 2 1,1 Difluoroethyl Benzonitrile
Mechanistic Pathways of 1,1-Difluoroethyl Group Formation
The formation of the 1,1-difluoroethyl group attached to a benzene (B151609) ring can proceed through various mechanistic pathways, including those involving carbocation intermediates, radical species, and ylide intermediates.
The formation of carbocation intermediates is a key step in many electrophilic aromatic substitution reactions. In the context of forming a 1,1-difluoroethyl group on a benzonitrile (B105546) ring, the stability and reactivity of the resulting carbocation are crucial. The presence of electron-withdrawing groups, such as the nitrile group, on the aromatic ring can deactivate it towards electrophilic attack, making the reaction conditions important. libretexts.org The stability of the carbocation intermediate is influenced by both inductive and resonance effects of the substituents present on the aromatic ring. wikipedia.org
Radical-mediated reactions offer an alternative pathway for the introduction of fluoroalkyl groups onto aromatic rings. researchgate.net These processes often involve the generation of a fluoroalkyl radical, which then adds to the aromatic system. Various methods can be employed to generate these radical species. The use of radical initiators or photoredox catalysis can facilitate the formation of the desired carbon-carbon bond. researchgate.net
Ylide intermediates, particularly phosphorus ylides, are versatile reagents in organic synthesis, most notably in the Wittig reaction for alkene formation. libretexts.org In the context of synthesizing fluorinated compounds, fluorinated phosphonium (B103445) ylides can be generated in situ and react with various electrophiles. researchgate.net The reaction of a carbene with a nucleophilic solvent can also lead to the formation of ylides. nih.gov These intermediates are zwitterionic species with adjacent positive and negative charges. libretexts.orgnih.gov The reactivity of these ylides is influenced by the nature of the substituents on both the carbanion and the heteroatom.
Influence of Fluorine Substituents on Aromatic Nitrile Reactivity
The presence of both a difluoroethyl group and a nitrile group on a benzene ring significantly influences its reactivity in subsequent chemical transformations.
Both the 1,1-difluoroethyl group and the nitrile group (-CN) are electron-withdrawing groups. The nitrile group withdraws electron density from the aromatic ring through both inductive and resonance effects. libretexts.org The difluoroethyl group is also strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect). youtube.com This combined electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution, making it less nucleophilic than benzene itself. libretexts.orgwikipedia.org Conversely, this electron deficiency makes the aromatic ring more susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present. libretexts.org
This table provides a qualitative summary of the electronic effects of various substituents.
The strong deactivating nature of the difluoroethyl and nitrile groups significantly reduces the rate of electrophilic aromatic substitution reactions. libretexts.org When such reactions do occur, the directing effects of these substituents determine the position of the incoming electrophile. Both the nitrile and the difluoroethyl groups are generally meta-directing for electrophilic substitutions due to the destabilization of the ortho and para carbocation intermediates. wikipedia.org In nucleophilic aromatic substitution reactions, the presence of these strong electron-withdrawing groups accelerates the reaction rate by stabilizing the negatively charged Meisenheimer intermediate. libretexts.org The regioselectivity of these reactions is also influenced by the positions of the electron-withdrawing groups, which can stabilize the intermediate through resonance, particularly when located ortho or para to the leaving group. libretexts.org The presence of fluorine atoms can also have profound effects on the reactivity and regioselectivity of ring-opening reactions in heterocyclic systems. researchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 2-(1,1-Difluoroethyl)benzonitrile |
| Benzene |
Regioselective Considerations in Substituted Benzonitriles
Regioselectivity, the preference for a reaction to occur at one position over another, is a critical aspect of synthesizing substituted aromatic compounds. wikipedia.orgchemaxon.com In the context of substituted benzonitriles like this compound, the electronic properties of both the nitrile (-CN) and the 1,1-difluoroethyl group significantly influence the outcome of chemical transformations.
Electron-donating groups generally direct incoming electrophiles to the ortho and para positions, thereby activating the ring towards electrophilic aromatic substitution. youtube.com Conversely, electron-withdrawing groups favor substitution at the meta position and deactivate the ring. youtube.com The nitrile group is a well-known electron-withdrawing group, which tends to direct incoming groups to the meta position. The 1,1-difluoroethyl group, while possessing inductive electron-withdrawing effects due to the high electronegativity of fluorine, can also exhibit other electronic behaviors that complicate regiochemical predictions.
The interplay between these two substituents dictates the electron density distribution within the benzene ring, thereby governing the site of reaction. For instance, in nucleophilic aromatic substitution reactions, the regioselectivity is governed by factors such as the basicity of the nucleophile and the electronic nature of the substituents on the benzene ring. nih.gov
| Factor | Influence on Regioselectivity | Example |
|---|---|---|
| Electronic Properties of Substituents | Electron-donating groups direct to ortho/para positions; electron-withdrawing groups direct to the meta position in electrophilic substitutions. youtube.comnumberanalytics.com | Nitration of toluene (B28343) (electron-donating methyl group) yields primarily ortho and para products. numberanalytics.com |
| Steric Hindrance | Bulky substituents can hinder attack at adjacent (ortho) positions, favoring reaction at more accessible sites. | Friedel-Crafts acylation may be sterically hindered at the ortho position. |
| Reaction Conditions | Temperature, solvent, and catalyst can influence the kinetic versus thermodynamic product distribution, affecting regioselectivity. numberanalytics.com | Sulfonation of naphthalene (B1677914) can yield different isomers at different temperatures. |
| Nature of the Reagent | The size and reactivity of the attacking species can influence the position of attack. | Different regioselectivity may be observed with different nucleophiles in SNAr reactions. nih.gov |
Catalytic Reaction Cycles and Their Mechanistic Elucidation
Catalysis is paramount in modern organic synthesis, enabling efficient and selective transformations. Palladium and copper catalysts are particularly prominent in cross-coupling and C-H functionalization reactions involving aryl nitriles.
Palladium-Catalyzed Mechanisms (e.g., Pd(II)/Pd(IV) Cycles)
Palladium-catalyzed reactions are workhorses in organic chemistry. u-tokyo.ac.jp While many palladium-catalyzed cross-coupling reactions proceed through a Pd(0)/Pd(II) catalytic cycle, an alternative Pd(II)/Pd(IV) pathway has gained prominence, especially in C-H functionalization reactions. u-tokyo.ac.jpresearchgate.net
A general mechanistic proposal for a Pd(II)/Pd(IV) cycle in the context of C-H activation involves several key steps: beilstein-journals.org
C-H Activation: A cationic palladium(II) complex reacts with the aromatic C-H bond to form a palladacycle intermediate. beilstein-journals.org
Oxidation: The resulting Pd(II) intermediate is oxidized to a Pd(IV) species, often facilitated by an external oxidant.
Reductive Elimination: The Pd(IV) complex undergoes reductive elimination to form the new C-C or C-X bond and regenerate a Pd(II) species, which can re-enter the catalytic cycle. nih.gov
The feasibility of the Pd(II) to Pd(IV) oxidation has been well-established. researchgate.net This pathway can offer complementary reactivity and selectivity compared to the more traditional Pd(0)/Pd(II) cycle. nih.gov For instance, C-H activation at a Pd(IV) center has been shown to proceed under mild conditions and with different site selectivity compared to analogous transformations at Pd(II). nih.gov
Copper-Catalyzed Mechanisms (e.g., Cu(I/III) Cycles, Radical-Relay)
Copper catalysis offers a cost-effective and often complementary alternative to palladium. nih.gov In reactions involving aryl halides and other substrates, a Cu(I)/Cu(III) catalytic cycle is frequently proposed. nih.gov A plausible mechanism for a copper-catalyzed C-N coupling reaction, for example, involves the following steps: nih.gov
Oxidative Addition: A Cu(I) complex reacts with an aryl halide to form a Cu(III) intermediate.
Ligand Exchange/Deprotonation: The amine nucleophile coordinates to the copper center, followed by deprotonation.
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-N bond and regenerate the active Cu(I) catalyst. nih.gov
Recent research has also highlighted the role of radical pathways in copper-catalyzed reactions. nih.gov For example, a copper catalyst can facilitate the generation of a difluoroalkyl radical from a suitable precursor. This radical can then engage in various transformations, such as addition to alkenes or arylation. nih.govresearchgate.net In some instances, a radical-relay mechanism is proposed, where the copper catalyst mediates the transfer of a radical species. researchgate.net The involvement of Cu(II) species and single electron transfer (SET) processes are also key considerations in elucidating the mechanisms of copper-mediated coupling reactions. rsc.org
Role of Specific Catalysts and Additives
The choice of catalyst and additives can have a profound impact on the efficiency, selectivity, and scope of a chemical reaction.
In palladium catalysis , the ligands coordinated to the palladium center are crucial. Phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃), and N-heterocyclic carbenes (NHCs) are commonly employed to stabilize the palladium catalyst and modulate its reactivity. mdpi.comresearchgate.net Additives like bases (e.g., K₃PO₄) are often required to facilitate steps such as deprotonation. nih.gov In some cases, co-catalysts or specific additives can suppress undesired side reactions. For example, the use of a nitrite (B80452) additive has been shown to suppress β-fluoride elimination in palladium and copper co-catalyzed reactions of gem-difluoroalkenes. nih.gov
In copper catalysis , the ligand also plays a critical role. Anionic N¹,N²-diarylbenzene-1,2-diamine ligands, for instance, have been shown to increase the electron density on the copper center and stabilize the active catalyst, enabling amination reactions of aryl chlorides under mild conditions. nih.gov Additives such as bases are also commonly used. The specific copper salt used (e.g., CuI, Cu(OTf)₂) can also influence the reaction outcome. researchgate.net In some electrochemical C-H amidation reactions, a copper salt acts as a catalyst in the presence of nitriles as the amino source. rsc.org
| Catalytic System | Component | Role | Example |
|---|---|---|---|
| Palladium | Ligands (e.g., Phosphines, NHCs) | Stabilize the catalyst, modulate reactivity, and influence selectivity. mdpi.comresearchgate.net | XPhos in Suzuki-Miyaura coupling. nih.gov |
| Additives (e.g., Bases, Nitrites) | Facilitate specific steps (e.g., deprotonation) or suppress side reactions. nih.govnih.gov | K₃PO₄ as a base in C-H functionalization. nih.gov NaNO₂ to suppress β-F elimination. nih.gov | |
| Copper | Ligands (e.g., Diamines, Bipyridine) | Increase electron density on Cu, stabilize the active catalyst, and influence enantioselectivity. nih.govacs.org | N¹,N²-diarylbenzene-1,2-diamine in amination reactions. nih.gov |
| Additives (e.g., Bases, Copper Salts) | Act as a base or influence the catalytic activity. nih.govresearchgate.net | Use of different Cu salts (CuI, CuBr, etc.) can affect yield. researchgate.net |
Advanced Spectroscopic and Computational Analysis
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are fundamental to confirming the molecular structure of 2-(1,1-Difluoroethyl)benzonitrile and for monitoring its transformations during chemical reactions.
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgnih.gov For this compound, the two fluorine atoms of the difluoroethyl group are chemically equivalent, and are expected to give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is anticipated to be in the characteristic range for -CF₂- groups, which typically falls between +80 to +140 ppm relative to a CFCl₃ standard. ucsb.edu
The signal would likely appear as a quartet due to coupling with the three equivalent protons of the adjacent methyl group (³JHF). The magnitude of this coupling constant is typically in the range of 10-20 Hz. Furthermore, long-range couplings to the aromatic protons may also be observed, providing additional structural information. wikipedia.org The precise chemical shift is sensitive to the electronic environment, including the electron-withdrawing nature of the ortho-cyano group and the aromatic ring. alfa-chemistry.com
Table 1: Predicted ¹⁹F NMR Data for this compound
| Parameter | Predicted Value | Multiplicity | Coupling Constant (J) |
| Chemical Shift (δ) | -80 to -100 ppm | Quartet | ³JHF ≈ 10-20 Hz |
Note: The predicted chemical shift range is an estimate and can be influenced by solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the 2-(1,1-difluoroethyl) group to the benzonitrile (B105546) moiety, multidimensional NMR techniques are employed. nih.gov
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would be used to assign the aromatic protons to their corresponding carbons and the methyl protons to the methyl carbon.
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This is a crucial experiment for establishing long-range connectivity. Correlations would be expected between the fluorine atoms and the methyl protons, as well as between the fluorine atoms and the quaternary aromatic carbon at the 2-position. Additionally, correlations between the methyl protons and the quaternary carbon of the difluoroethyl group, and the aromatic carbon at the 2-position would definitively confirm the structure. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can provide information about the through-space proximity of atoms, which is particularly useful for determining the preferred conformation of the difluoroethyl group relative to the benzonitrile ring. slideshare.net
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the molecular formula C₉H₇F₂N.
The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several key pathways: libretexts.org
Loss of a methyl radical (•CH₃): This would lead to the formation of a [M-15]⁺ ion, a common fragmentation for ethyl-substituted aromatics.
Loss of HF: The elimination of a molecule of hydrogen fluoride (B91410) could occur, resulting in a [M-20]⁺ ion.
Cleavage of the C-C bond between the aromatic ring and the difluoroethyl group: This would generate fragments corresponding to the benzonitrile cation and the difluoroethyl cation or radical.
Fragmentation of the benzonitrile ring: As is characteristic for aromatic nitriles, loss of HCN can occur. nih.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 167 | [M]⁺ (Molecular Ion) |
| 152 | [M - CH₃]⁺ |
| 147 | [M - HF]⁺ |
| 102 | [C₇H₄N]⁺ (Benzonitrile cation) |
| 65 | [C₂H₃F₂]⁺ (Difluoroethyl cation) |
Computational Chemistry for Electronic Structure and Reactivity Prediction
Computational methods, particularly those based on quantum mechanics, offer a powerful means to investigate the electronic properties and conformational landscape of this compound at a molecular level.
Density Functional Theory (DFT) is a widely used computational method to predict the geometry, conformational preferences, and electronic properties of molecules. utrgv.edunih.gov For this compound, DFT calculations can be employed to determine the most stable conformation of the difluoroethyl group relative to the plane of the aromatic ring. The rotational barrier around the C-C bond connecting the substituent to the ring can be calculated to understand the flexibility of the molecule.
DFT studies can also provide insights into the electronic effects of the difluoroethyl and cyano groups on the benzonitrile ring. Calculations of orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help to understand the molecule's reactivity and its behavior in chemical reactions. The electron-withdrawing nature of both the nitrile and the difluoroethyl group is expected to lower the energy of the HOMO and LUMO, influencing the molecule's susceptibility to nucleophilic and electrophilic attack. rsc.org
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. chemrxiv.org This provides a clear picture of the charge distribution and allows for the prediction of sites for electrophilic and nucleophilic attack. researchgate.net
For this compound, the MEP map is expected to show:
Negative potential (red/yellow regions): Concentrated around the nitrogen atom of the cyano group and the two fluorine atoms, indicating their high electron density and susceptibility to electrophilic attack or coordination with Lewis acids.
Positive potential (blue regions): Located around the hydrogen atoms of the aromatic ring and the methyl group, indicating their electron-deficient nature and susceptibility to nucleophilic attack.
The MEP map would be a valuable tool for predicting the regioselectivity of reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic addition to the nitrile group. researchgate.net
Simulation of Reaction Energetics and Transition States
The study of chemical reactions involving this compound and related fluorinated aromatic compounds heavily relies on computational chemistry to map out potential energy surfaces, reaction pathways, and the structures of transient species. Methods like Density Functional Theory (DFT) are instrumental in these investigations. For instance, in studies of fluorination reactions, DFT is used to perform geometry optimizations and frequency calculations for reactants, transition states, and products. researchgate.net
Computational models allow for the calculation of activation energies, which are crucial for predicting reaction rates and understanding reaction mechanisms. The process involves identifying the lowest energy path from reactants to products, which passes through a high-energy transition state. For example, the interaction between a fluorine atom and a simple aromatic ring like benzene (B151609) has been computationally shown to proceed via two main channels: hydrogen abstraction to form a phenyl radical, or fluorine addition to create an ipso-fluorocyclohexadienyl radical. mdpi.com The latter requires surmounting a significant activation energy, estimated to be around 27 kcal/mol, indicating a low probability for this pathway under standard conditions. mdpi.com
A key challenge in simulating reaction transition states is their potential multiconfigurational character, where a single electronic configuration is insufficient for an accurate description. uchicago.edu This often occurs in transition states as bonds are being broken and formed simultaneously. uchicago.edu Advanced methods like automated multiconfigurational pair-density functional theory (MC-PDFT) have been developed to address this, providing more accurate descriptions of the electronic structure and energetics of these complex states compared to traditional DFT or coupled-cluster methods. uchicago.edu These automated approaches can be applied in a "black-box" fashion, making the accurate simulation of complex organic reactions more accessible. uchicago.edu
Table 1: Comparison of Computational Methods for Reaction Energetics This table is generated based on principles discussed in the cited literature and provides a conceptual overview.
| Computational Method | Strengths | Limitations | Typical Application |
| Density Functional Theory (DFT) | Good balance of accuracy and computational cost. researchgate.net | Can be inaccurate for systems with significant multiconfigurational character. uchicago.edu | Geometry optimization, frequency calculations, reaction pathway mapping. researchgate.net |
| Coupled-Cluster (e.g., CCSD(T)) | High accuracy for single-reference systems. uchicago.edu | Computationally expensive, especially for large molecules. | "Gold standard" for benchmarking energies of stable molecules. |
| Multiconfigurational Pair-Density Functional Theory (MC-PDFT) | More accurate for multireference systems like transition states. uchicago.edu | Can be more complex to set up than standard DFT. | Calculating accurate barrier heights and reaction energies for complex reactions. uchicago.edu |
Theoretical Investigations into Fluorine-Directed Interactions
The fluorine atoms in this compound play a crucial role in defining its intermolecular interactions. These non-covalent interactions, while individually weak (typically 0.5–3 kcal/mol), collectively influence the compound's physical properties and crystal packing. escholarship.org Theoretical investigations are essential for characterizing and quantifying these subtle forces.
A primary focus of these investigations is the C−H···F interaction. Extensive computational and crystallographic studies on fluorobenzenes have revealed that these interactions can be described as weak hydrogen bonds. acs.org The acidity of the C-H bond is enhanced by the presence of fluorine atoms, strengthening the C−H···F interaction. acs.org Theoretical studies indicate that C-F groups preferentially form C−H···F interactions over F···F contacts, distinguishing organic fluorine's behavior from that of heavier halogens in crystal engineering. acs.org
To visualize and analyze these weak interactions, computational tools such as the Non-Covalent Interaction (NCI) index have been developed. nih.govmdpi.com The NCI method analyzes the electron density and its derivatives to map regions of space corresponding to different types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. mdpi.com
In related nitrile-containing molecules, computational methods like PIXEL, DFT, and the Quantum Theory of Atoms in Molecules (QTAIM) have been used to quantify the stabilization energies of various intermolecular contacts. rsc.org These studies reveal the importance of a network of weak interactions, including C–H···N, C–H···halogen, and π-stacking interactions, in the absence of strong, classical hydrogen bonds. rsc.org For example, the stabilization energies for different types of π-stacking can be significant, reaching up to -10.6 kcal/mol for hetero anti-parallel arrangements in some acrylonitriles. rsc.org
Table 2: Calculated Stabilization Energies for Non-Covalent Interactions in Pyridylacrylonitriles This table is based on data for related compounds and illustrates the types and magnitudes of interactions relevant to fluorinated nitriles. rsc.org
| Interaction Type | Dimer Motif | Stabilization Energy (kcal/mol) |
| π···π Stacking | Hetero anti-parallel | -10.6 |
| π···π Stacking | Slipped anti-parallel | -9.1 |
| Hydrogen Bonding | C–H···N | Variable, typically weaker |
| Halogen Interactions | C–H···X (X=F, Cl, Br) | Variable |
| Halogen Interactions | C···X (X=F, Cl, Br) | Variable |
These theoretical approaches provide a detailed picture of the subtle forces at play, demonstrating that the collective effect of numerous weak, fluorine-directed interactions dictates the supramolecular architecture and properties of compounds like this compound.
Theoretical Aspects and Structure Activity Relationships in Fluorinated Nitrile Chemistry
Principles of Bioisosterism and the 1,1-Difluoroethyl Group
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group to create a new compound with similar biological properties, is a cornerstone of medicinal chemistry. cambridgemedchemconsulting.comsci-hub.se The 1,1-difluoroethyl group serves as a prime example of a bioisosteric replacement, particularly for the commonly found methoxy (B1213986) group. cas.cn
The 1,1-difluoroethyl group is often considered a non-classical bioisostere of the methoxy group. nih.gov This substitution is frequently employed to address metabolic liabilities associated with aryl ethers, which are prone to oxidative degradation. cas.cn The replacement of the ether oxygen with a difluoromethylene (CF2) unit enhances metabolic stability due to the strength of the C-F bond compared to a C-O bond. cambridgemedchemconsulting.comnih.gov
While single halogen atoms like fluorine or chlorine are classic bioisosteres for hydroxyl groups, the 1,1-difluoroethyl group offers a more nuanced mimicry of the methoxy group. chemrxiv.org Unlike a simple fluorine atom, the difluoroethyl group maintains a similar steric bulk to the methoxy group. rsc.org The difluoromethyl group (CF2H), a related moiety, has been shown to be less lipophilic than a trifluoromethyl (CF3) group and more lipophilic than a hydroxyl (OH) group, allowing for fine-tuning of this critical property. informahealthcare.com The replacement of a methoxy group with a 1,1-difluoroethyl group has been shown to significantly enhance potency and metabolic stability in various bioactive molecules. cas.cn
Below is a comparative table of properties for the ethyl, methoxy, and 1,1-difluoroethyl groups.
Table 1: Comparative Physicochemical Properties of Selected Functional Groups
| Property | Ethyl (-CH₂CH₃) | Methoxy (-OCH₃) | 1,1-Difluoroethyl (-CF₂CH₃) |
|---|---|---|---|
| Primary Role | Alkyl substituent | Hydrogen bond acceptor, weak electron-donating group | Methoxy bioisostere, metabolically stable |
| Electronic Effect | Weakly electron-donating (inductive) | Electron-donating (resonance), electron-withdrawing (inductive) | Strongly electron-withdrawing (inductive) |
| Metabolic Stability | Prone to oxidation | Prone to O-dealkylation | High |
| Lipophilicity (LogP contribution) | Increases | Slightly increases | Moderately increases |
| Hydrogen Bonding | None | Acceptor | Weak acceptor (C-F) |
The utility of the 1,1-difluoroethyl group as a methoxy mimic stems from its comparable steric and electronic features. rsc.orgnih.gov Sterically, the difluoroethyl group occupies a similar volume to the methoxy group. However, a key difference lies in its conformational preference. The 1,1-difluoroethyl group tends to adopt a conformation where the terminal methyl group is oriented out of the plane of the aromatic ring, a feature that can be exploited in molecular design to probe specific binding pockets. cas.cnnih.gov
Electronically, the highly electronegative fluorine atoms create a strong inductive electron-withdrawing effect (-I). nih.govlibretexts.org This is a significant departure from the methoxy group, which has an electron-withdrawing inductive effect but a stronger electron-donating resonance effect (+M). libretexts.orgunam.mx The nitrile group (-CN) itself is also strongly electron-withdrawing. wikipedia.org The combination of the 1,1-difluoroethyl and nitrile groups on the benzene (B151609) ring results in a significantly electron-poor aromatic system. This electronic modulation can influence everything from the molecule's acidity and basicity to its binding interactions with biological targets. nih.gov
Conformational Analysis and Molecular Dynamics of Fluorinated Benzonitriles
The conformation of a molecule is critical to its function and is profoundly influenced by the presence of fluorine. semanticscholar.org In fluorinated compounds, the preferred three-dimensional arrangement is often a result of the interplay between steric repulsion, electrostatic interactions, and hyperconjugation. d-nb.info For 2-(1,1-Difluoroethyl)benzonitrile, the rotational barrier around the bond connecting the ethyl group to the benzene ring is a key conformational parameter.
Molecular dynamics simulations of liquid benzonitrile (B105546) have revealed complex orientational dynamics and local structures, including evidence of antiparallel configurations driven by Coulombic interactions between the nitrile group and hydrogen atoms of adjacent molecules. stanford.eduacs.org Introducing the 1,1-difluoroethyl group at the ortho position would be expected to significantly alter these dynamics. The bulky and highly polar nature of the substituent would likely disrupt the typical packing and intermolecular interactions observed in pure benzonitrile. stanford.edu Conformational analysis of similar fluorinated molecules suggests that the gauche effect and other stereoelectronic factors dictated by the fluorine atoms would lead to a strong preference for specific rotational conformers. nih.govnih.gov Studies on related 2-substituted trifluoromethyl compounds have shown that the interplay between the ortho-substituents can lead to planar or non-planar preferred conformations, depending on the nature of the other group. scilit.com
Theoretical Models for Fluorine-Induced Effects on Molecular Stability and Interactions
The effects of fluorine substitution on molecular properties are well-documented and can be explained through several theoretical models. The primary influence of the 1,1-difluoroethyl group stems from the strong electronegativity of the fluorine atoms.
This leads to a powerful inductive electron-withdrawing effect, which polarizes the C-F bonds and creates a significant local dipole moment. nih.gov This polarization affects the entire molecule, lowering the energy of molecular orbitals and increasing the stability of the system. nih.gov The electron-withdrawing nature of the substituent alters the electron density distribution of the benzonitrile ring, making the aromatic protons more acidic and influencing the molecule's reactivity in substitution reactions. libretexts.orgwikipedia.org
Furthermore, the polarized C-F bonds can participate in non-covalent interactions that are crucial for molecular recognition and binding. These include dipole-dipole interactions and weak hydrogen bonds with electron-rich and electron-poor centers, respectively. wikipedia.org The fluorine atoms in the 1,1-difluoroethyl group are generally considered poor hydrogen bond acceptors, but they can engage in so-called "orthogonal" interactions and influence the conformation of molecules in binding pockets. nih.gov Theoretical density functional theory (DFT) calculations are often used to model these effects, mapping the electrostatic potential on the molecule's surface to visualize regions of positive and negative charge and predict intermolecular interaction sites. nih.gov These models help explain how fluorination can enhance binding affinity to a target protein or modulate the physicochemical properties that govern a drug's pharmacokinetic profile. nih.gov
Applications of 2 1,1 Difluoroethyl Benzonitrile in Advanced Chemical Synthesis and Materials Science
Role as a Key Building Block in Complex Chemical Synthesis
The unique combination of a reactive nitrile group and an electron-withdrawing difluoroethyl substituent on an aromatic ring makes 2-(1,1-Difluoroethyl)benzonitrile a highly attractive starting material for the synthesis of intricate molecular architectures. Its utility spans the creation of molecules with bespoke properties, serving as a precursor to complex ring systems, and as a versatile substrate for a variety of chemical transformations.
Synthesis of Molecular Architectures with Tailored Properties
While direct and extensive studies detailing the synthesis of complex molecular architectures originating specifically from this compound are not widely documented in publicly available research, the structural motifs it contains are of significant interest in medicinal chemistry and materials science. The 1,1-difluoroethyl group is a well-established bioisostere of the methoxy (B1213986) group, offering similar steric and electronic properties but with enhanced metabolic stability. This makes compounds containing this group, such as this compound, attractive starting points for the design of novel therapeutic agents with improved pharmacokinetic profiles. The nitrile group, a versatile functional handle, can be readily converted into other functionalities, such as amines, tetrazoles, or carboxylic acids, further expanding the molecular diversity achievable from this building block.
Precursor for Bicyclic and Heterocyclic Systems
The synthesis of heterocyclic compounds is a major focus of synthetic chemistry due to their prevalence in pharmaceuticals and functional materials. A notable example that showcases the potential of related difluoroethyl-containing precursors in forming heterocyclic systems is the synthesis of 2-(1,1-Difluoroethyl)-2H-1,3-benzoxazines. nih.gov This process involves the proton-mediated ring-opening of a 1,1-difluorocyclopropane bearing an aryloxy group to generate an oxocarbenium ion. nih.gov This reactive intermediate is then trapped by a nitrile in a Ritter-type reaction, followed by a Friedel-Crafts-type cyclization to yield the benzoxazine (B1645224) ring system. nih.gov Although this specific synthesis does not start directly with this compound, it provides a clear proof-of-concept for the reactivity of the nitrile group in the presence of a difluoroethyl moiety to form complex heterocyclic structures. This reaction pathway suggests that this compound could potentially be employed in similar acid-catalyzed cyclization reactions with appropriate substrates to generate a variety of novel heterocyclic and, potentially, bicyclic systems.
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| 2-Aryloxy-1,1-difluorocyclopropane | Nitrile | 2-(1,1-Difluoroethyl)-2H-1,3-benzoxazine | Ring opening/Ritter reaction/Cyclization | nih.gov |
Substrates for Diverse Derivatization Reactions
The benzonitrile (B105546) and difluoroethyl moieties in this compound offer multiple avenues for derivatization, allowing for the introduction of a wide range of functional groups. While specific derivatization reactions of this compound are not extensively reported, the reactivity of related compounds provides strong indications of its synthetic potential.
For instance, the synthesis of 4-(2,2-Difluorovinyl)benzonitrile from 4-formylbenzonitrile via a Wittig-type olefination demonstrates the chemical robustness of the benzonitrile group to certain reaction conditions. nih.govorgsyn.org This suggests that the nitrile group in this compound would likely remain intact during similar transformations of other functional groups that could be introduced onto the aromatic ring.
Furthermore, the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers highlights the possibility of functionalizing the difluoroethyl group itself. beilstein-journals.org Although this example does not involve a benzonitrile, it demonstrates that the carbon adjacent to the difluoromethyl group can be a site for further chemical modification. This opens up possibilities for creating even more complex and diverse molecules starting from this compound. The nitrile group itself is also a versatile precursor for various functional groups, including amines (via reduction), tetrazoles (via cycloaddition with azides), and amides (via hydrolysis), further underscoring the compound's utility as a substrate for derivatization.
Contributions to Functional Materials Development
The electronic properties conferred by the benzonitrile and difluoroethyl groups make this compound an intriguing candidate for the development of advanced functional materials, particularly in the areas of polymers and optoelectronics.
Integration into Polymers and Thermosetting Resins
The incorporation of fluorinated monomers into polymers is a well-established strategy for enhancing thermal stability, chemical resistance, and other desirable material properties. While there are no specific reports detailing the polymerization of this compound or its direct integration into thermosetting resins, the characteristics of the molecule suggest its potential in this area. The nitrile group can participate in various polymerization reactions, such as cyclotrimerization to form triazine-based networks, which are known for their high thermal stability. The presence of the difluoroethyl group would be expected to further enhance the thermal and oxidative stability of the resulting polymer, as well as influence its solubility and processing characteristics. Research on the synthesis of cross-linked polymers in hydrofluorocarbon solvents demonstrates the broader interest in fluorinated compounds within polymer science. researchgate.net
Development of Optoelectronic Materials with Tunable Emission
Benzonitrile derivatives are known to be valuable components in the design of organic optoelectronic materials, including those used in organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the nitrile group can influence the electronic energy levels of a molecule, which in turn affects its photophysical properties, such as absorption and emission wavelengths. While specific studies on the optoelectronic properties of materials containing the this compound unit are lacking, research on other π-conjugated benzonitrile derivatives provides valuable insights. google.com The introduction of a difluoroethyl group onto the benzonitrile scaffold would be expected to further modulate these electronic properties through its inductive effect, potentially leading to materials with tunable emission colors and improved performance in optoelectronic devices. The development of conjugated polymers for use in optoelectronic devices is an active area of research, and the unique electronic profile of this compound makes it a promising candidate for future investigations in this field.
Influence on Supramolecular Packing and Solid-State Properties
The solid-state architecture of molecular compounds, dictated by a subtle interplay of intermolecular forces, governs crucial material properties such as solubility, melting point, and crystal morphology. In this compound, the two distinct functional groups—the nitrile and the gem-difluoroethyl moiety—exert significant influence on its supramolecular assembly.
The highly electronegative fluorine atoms of the difluoroethyl group are poor hydrogen bond acceptors in general, but can participate in a variety of non-covalent interactions, including C–H···F hydrogen bonds and F···F contacts. youtube.com The presence of the CF2 group can lead to specific conformational biases and packing motifs. Studies on fluorinated aromatic compounds have demonstrated that the number and position of fluorine substituents are critical in directing the formation of diverse liquid crystal phases, highlighting the role of fluorine in modulating molecular packing. nih.gov The CF2 unit, in particular, can act as a hydrogen-bond acceptor, influencing the crystal packing of molecules. nih.gov
The benzonitrile core itself contributes significantly to the solid-state properties. The nitrile group is a strong dipole and can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. The aromatic ring facilitates π-stacking interactions. For this compound, the interplay between the potential C–H···F interactions, F···F contacts, dipole-dipole interactions involving the cyano group, and π-stacking of the benzene (B151609) rings likely leads to a complex and unique three-dimensional crystal lattice. The relative orientation of the difluoroethyl and nitrile substituents will sterically influence how these interactions can be optimized in the solid state. This intricate network of non-covalent forces is expected to result in distinct thermal properties and crystal packing compared to its non-fluorinated or monofluorinated analogues.
Strategies for Further Functionalization and Derivatization
The utility of this compound is significantly enhanced by its capacity to serve as a scaffold for the synthesis of more complex molecules. Chemical modifications can be targeted at three primary locations: the benzonitrile core, the difluoroethyl moiety, and the aromatic ring.
Chemical Transformations at the Benzonitrile Core
The benzonitrile group is a versatile functional handle that can be converted into a range of other functionalities, providing access to diverse molecular architectures. rsc.orgacs.org These transformations allow for the introduction of new properties and enable further coupling reactions.
Key transformations include:
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a benzamide, which can be further hydrolyzed to a benzoic acid. This opens up access to a wide range of derivatives via amide or ester coupling reactions.
Reduction: The nitrile can be reduced to a primary amine (benzylamine derivative). This introduces a basic site and a nucleophilic group suitable for a vast array of subsequent chemical modifications.
Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form metallo-imines, which upon hydrolysis yield ketones. rsc.orgacs.org
Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems.
Coordination Chemistry: Benzonitrile can act as a labile ligand in transition metal complexes, such as with palladium. rsc.orgacs.org These complexes can be used as synthetic intermediates where the benzonitrile ligand is easily displaced by stronger ligands.
Table 1: Selected Chemical Transformations of the Benzonitrile Group
| Reaction Type | Reagents & Conditions | Product Functional Group |
|---|---|---|
| Hydrolysis to Amide | H₂O, H⁺ or OH⁻ (controlled) | -CONH₂ |
| Hydrolysis to Acid | H₂O, H⁺ or OH⁻ (strong) | -COOH |
| Reduction to Amine | H₂, Catalyst (e.g., Ni, Pd) or LiAlH₄ | -CH₂NH₂ |
| Ketone Synthesis | 1. Grignard Reagent (R-MgBr) 2. H₃O⁺ | -C(=O)R |
| Tetrazole Synthesis | NaN₃, NH₄Cl | 5-substituted Tetrazole |
Modifications of the Difluoroethyl Moiety
Direct functionalization of the 1,1-difluoroethyl group, specifically at the terminal methyl position, presents a significant synthetic challenge. The C-H bonds of the methyl group are strong and their reactivity is further diminished by the electron-withdrawing effect of the adjacent difluoromethylene group. As such, direct C-H activation of the methyl group in Ar-CF₂CH₃ is not a commonly reported transformation.
While methods for the C-H functionalization of related difluoromethyl (Ar-CF₂H) groups have been developed, these are not applicable here due to the absence of the acidic benzylic proton. nih.gov Research into C-H activation has advanced significantly, but selectively targeting the unactivated methyl group of a 1,1-difluoroethyl substituent remains a formidable task. nih.govrsc.org
Hypothetical strategies for modification could involve harsh reaction conditions that are often unselective:
Radical Halogenation: Free-radical bromination at high temperatures could potentially introduce a bromine atom at the methyl position, which could then serve as a handle for nucleophilic substitution. However, this would likely require forcing conditions and may suffer from lack of selectivity.
Oxidation: Strong oxidizing agents might convert the methyl group, but would likely also affect other parts of the molecule, such as the aromatic ring.
A more practical approach to obtaining derivatives with functionality on the ethyl chain would involve a divergent synthetic strategy, where the desired functional group is incorporated into the precursor molecule before the introduction of the fluorine atoms.
Introduction of Additional Functional Groups for Specific Applications
Introducing new functional groups onto the aromatic ring of this compound is a key strategy for tailoring its properties for specific applications in fields like medicinal chemistry and materials science. nih.gov The primary method for this is electrophilic aromatic substitution (EAS).
The regiochemical outcome of EAS reactions is dictated by the directing effects of the substituents already present on the ring.
The nitrile group (-CN) is a deactivating group and a meta-director.
The 1,1-difluoroethyl group (-CF₂CH₃) is also strongly deactivating due to the inductive effect of the fluorine atoms and is expected to be a meta-director.
Given that these groups are ortho to each other, their directing effects will guide incoming electrophiles to the positions meta to them, primarily C4 and C6. However, the doubly deactivated nature of the ring means that forcing conditions (e.g., high temperatures, strong Lewis acids) are typically required for these substitution reactions.
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile Source | Typical Catalyst | Potential Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | --- | 4-Nitro-2-(1,1-difluoroethyl)benzonitrile |
| Bromination | Br₂ | FeBr₃ | 4-Bromo-2-(1,1-difluoroethyl)benzonitrile |
| Friedel-Crafts Acylation | RCOCl | AlCl₃ | 4-Acyl-2-(1,1-difluoroethyl)benzonitrile |
Functionalization can also be achieved by first transforming the nitrile group as described in section 6.3.1. For instance, reduction of the nitrile to an amine provides an activating, ortho,para-directing group, which would dramatically alter the outcome of subsequent EAS reactions and facilitate the synthesis of a different regioisomeric series of compounds. This multi-step approach allows for the synthesis of a wide variety of highly functionalized derivatives for applications ranging from bioactive molecules to advanced materials.
Q & A
Basic: What are the most effective synthetic routes for 2-(1,1-difluoroethyl)benzonitrile, and how can reaction conditions be optimized for high yield?
Answer:
The synthesis of this compound typically involves transition-metal-catalyzed difluoroethylation. A scalable method described in academic literature employs 1,1-difluoroethyl chloride as a reagent, which reacts with benzonitrile derivatives under palladium catalysis. Key parameters for optimization include:
- Catalyst selection : Pd(PPh₃)₄ or Ni(cod)₂ for improved regioselectivity.
- Temperature : Reactions are often conducted at 80–100°C to balance reactivity and stability of the difluoroethyl group.
- Solvent system : Toluene or THF with anhydrous conditions to prevent hydrolysis of the reagent.
In one protocol, a 74% yield was achieved using a 0.20 mmol scale with a 24-hour reaction time under inert atmosphere .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
- ¹H/¹³C NMR : The difluoroethyl group exhibits distinct splitting patterns. For example, the -CF₂CH₃ moiety shows a triplet (J = 18.8 Hz) in ¹H NMR and a triplet (J = 30.6 Hz) in ¹³C NMR due to coupling with fluorine atoms .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₇F₂N) with exact mass determination (e.g., 246.0811 g/mol using ESI+) .
- FT-IR : The nitrile group (~2220 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) provide structural confirmation.
Advanced: How can researchers address contradictions in reported reaction yields when introducing the difluoroethyl group using different catalysts?
Answer:
Yield discrepancies often arise from variations in:
- Catalyst stability : Pd catalysts may deactivate via ligand dissociation in polar solvents, whereas Ni catalysts tolerate higher temperatures but require strict moisture control.
- Substrate electronic effects : Electron-deficient benzonitriles (e.g., nitro-substituted) show lower reactivity due to reduced nucleophilicity.
- Byproduct formation : Competing pathways (e.g., β-hydride elimination) can be minimized by using bulky ligands (e.g., Xantphos) or lower temperatures. Systematic screening via Design of Experiments (DoE) is recommended to isolate critical factors .
Advanced: What computational methods predict the reactivity of this compound in difluoroethylation reactions?
Answer:
- DFT Calculations : Assess transition-state energies for difluoroethyl group transfer. For example, the Gibbs free energy barrier for Pd-mediated C-F bond activation can be modeled using B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., toluene vs. DMF).
- Docking Studies : Predict interactions in biological systems (e.g., enzyme inhibition) using software like AutoDock Vina, referencing related bioactive difluoroethylated compounds .
Basic: How can researchers confirm the purity and identity of this compound if commercial sources lack analytical data?
Answer:
- HPLC-PDA : Use a C18 column with acetonitrile/water gradients to assess purity (>95%).
- Elemental Analysis : Validate %C, %H, %N, and %F against theoretical values.
- Cross-validation : Compare NMR data with synthesized analogues (e.g., 2-(1,1-difluoroethyl)isonicotinonitrile) to confirm substituent effects .
Advanced: What mechanistic insights exist for the introduction of the 1,1-difluoroethyl group into aromatic systems?
Answer:
The reaction proceeds via a radical or oxidative addition mechanism , depending on the catalyst:
- Pd(0)-mediated pathways : Oxidative addition of 1,1-difluoroethyl chloride to Pd(0), followed by transmetallation with the aromatic substrate and reductive elimination.
- Radical pathways : Initiated by light or AIBN, generating CF₂CH₃ radicals that couple with the aryl nitrile.
Isotopic labeling (e.g., ¹⁸O in H₂O) can trace oxygen incorporation in byproducts to distinguish mechanisms .
Basic: What safety considerations are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., 1,1-difluoroethyl chloride).
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
- Waste disposal : Fluorinated byproducts require neutralization with Ca(OH)₂ before disposal. Refer to SDS guidelines for halogenated compounds .
Advanced: How can researchers design derivatives of this compound for enhanced biological activity?
Answer:
- Bioisosteric replacement : Substitute the nitrile with tetrazole or carboxylate groups to improve solubility.
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to modulate electronic properties.
- Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability) to prioritize candidates. A study on related β-blocker derivatives demonstrated improved metabolic stability via tert-butylamino substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
